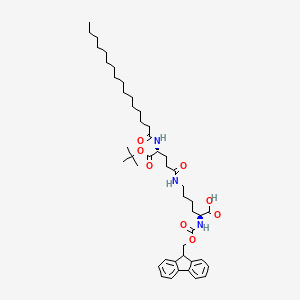

palmitoyl-D-Glu(1)-OtBu.Fmoc-Lys(1)-OH

CAS No.:

Cat. No.: VC13722828

Molecular Formula: C46H69N3O8

Molecular Weight: 792.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C46H69N3O8 |

|---|---|

| Molecular Weight | 792.1 g/mol |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4R)-4-(hexadecanoylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]hexanoic acid |

| Standard InChI | InChI=1S/C46H69N3O8/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-29-42(51)48-40(44(54)57-46(2,3)4)30-31-41(50)47-32-23-22-28-39(43(52)53)49-45(55)56-33-38-36-26-20-18-24-34(36)35-25-19-21-27-37(35)38/h18-21,24-27,38-40H,5-17,22-23,28-33H2,1-4H3,(H,47,50)(H,48,51)(H,49,55)(H,52,53)/t39-,40+/m0/s1 |

| Standard InChI Key | LQQXBYSAGYOQJW-IOLBBIBUSA-N |

| Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)N[C@H](CCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |

| SMILES | CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |

| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

The compound’s structure integrates three critical functional groups:

-

Fmoc Protecting Group: Attached to the α-amino group of lysine, this moiety ensures selective deprotection during solid-phase peptide synthesis (SPPS) .

-

Palmitoyl-Glu-OtBu Side Chain: A palmitic acid (C16:0) is conjugated to the γ-carboxyl group of glutamic acid via an amide bond, while the α-carboxyl group is protected as a tert-butyl ester . This lipophilic modification enhances membrane permeability and prolongs circulatory half-life in therapeutic peptides .

-

Lysine Backbone: The ε-amino group of lysine is functionalized with the palmitoyl-Glu-OtBu group, enabling site-specific modifications in peptide sequences .

The stereochemistry is rigorously controlled, with the glutamic acid residue in the D-configuration and lysine in the L-configuration, as confirmed by optical rotation data ( to in methanol) .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 792.06 g/mol | |

| Boiling Point | 944.2±65.0 °C (Predicted) | |

| Density | 1.099±0.06 g/cm³ | |

| pKa | 3.88±0.21 |

Synthesis and Manufacturing Methodologies

Traditional Solid-Phase Peptide Synthesis (SPPS)

The synthesis of palmitoyl-D-Glu(1)-OtBu.Fmoc-Lys(1)-OH follows Fmoc-based SPPS protocols :

-

Resin Activation: A Rink amide MBHA resin (0.2–0.3 mmol/g substitution) is swollen in dimethylformamide (DMF) .

-

Coupling Reaction: The Fmoc-Lys(Pal-Glu-OtBu)-OH building block is activated using -diisopropylcarbodiimide (DIC) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) at 80°C for 5 minutes .

-

Deprotection: Pyrrolidine (5% v/v) in DMF removes the Fmoc group under microwave irradiation (80°C, 8 minutes) .

A representative large-scale synthesis yields 85% product after recrystallization from tert-butyl methyl ether .

Wash-Free SPPS: A Sustainable Innovation

Recent advancements have eliminated solvent-intensive washing steps without compromising purity :

-

Key Innovation: Directed nitrogen flushing removes pyrrolidine vapors during deprotection, reducing waste by 95% .

-

Performance: Liraglutide synthesized via this method achieved 92.4% crude purity, comparable to traditional methods .

Table 2: Comparison of Synthesis Conditions

| Parameter | Traditional SPPS | Wash-Free SPPS |

|---|---|---|

| Solvent Consumption | 500 mL/g peptide | 25 mL/g peptide |

| Deprotection Time | 20 minutes | 8 minutes |

| Pyrrolidine Usage | 20% v/v | 5% v/v |

| Crude Purity (Liraglutide) | 93.1% | 92.4% |

Biological Applications and Therapeutic Relevance

GLP-1 Analogs for Diabetes Management

Palmitoyl-D-Glu(1)-OtBu.Fmoc-Lys(1)-OH is integral to synthesizing GLP-1 receptor agonists:

-

Liraglutide: A 31-residue peptide with a C16 fatty acid side chain that binds serum albumin, extending half-life to 13 hours .

-

Semaglutide: Utilizes a similar structure with a C18 diacid modification, achieving once-weekly dosing .

Mechanistically, these analogs enhance glucose-dependent insulin secretion by 4.2-fold compared to native GLP-1 .

Antibody-Drug Conjugates (ADCs) and PROTACs

The compound’s alkyl chain facilitates hydrophobic interactions in bioconjugation:

-

ADC Linkers: Covalently attach cytotoxins like monomethyl auristatin E (MMAE) to antibodies via lysine side chains .

-

PROTACs: Enable ternary complex formation between E3 ligases (e.g., VHL) and target proteins (e.g., BRD4), achieving DC50 values <10 nM .

Comparative Analysis of Structural Analogs

Table 3: Functional Analog Comparison

| Compound | Key Features | Applications |

|---|---|---|

| Fmoc-Lys(Boc)-OH | tert-Butoxycarbonyl protection | Basic peptide synthesis |

| Fmoc-Glu(OtBu)-OH | Single tert-butyl ester | Acidic residue incorporation |

| Fmoc-Lys(Palmitoyl)-OH | Direct palmitoylation at ε-amino group | Lipidated peptide vaccines |

Palmitoyl-D-Glu(1)-OtBu.Fmoc-Lys(1)-OH outperforms these analogs in balancing hydrophobicity and steric bulk, critical for sustained-release formulations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume